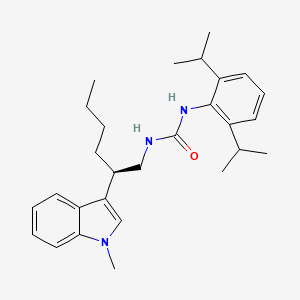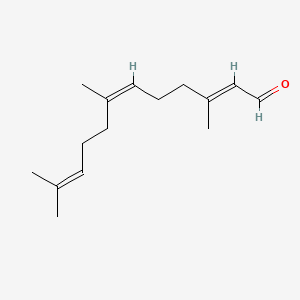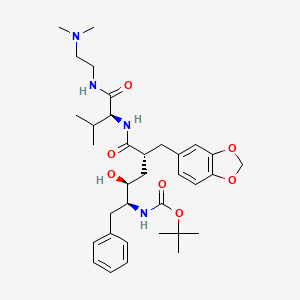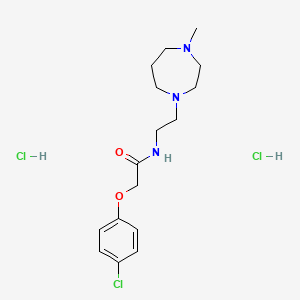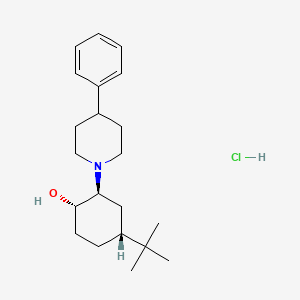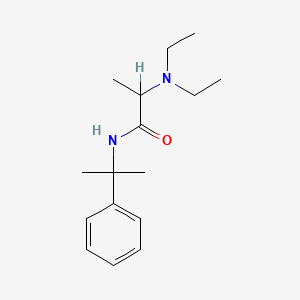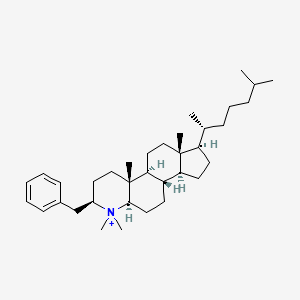
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)- is a complex organic compound with a unique structure that combines elements of indenoquinolinium and hexadecahydro frameworks
Preparation Methods
The synthesis of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Formation of the Indenoquinolinium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinolinium core.
Introduction of the Hexadecahydro Framework: This step involves the addition of the hexadecahydro moiety through hydrogenation or other reduction reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Properties
CAS No. |
732920-20-6 |
|---|---|
Molecular Formula |
C35H58N+ |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-benzyl-6,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinolin-6-ium |
InChI |
InChI=1S/C35H58N/c1-25(2)12-11-13-26(3)30-17-18-31-29-16-19-33-35(5,32(29)21-23-34(30,31)4)22-20-28(36(33,6)7)24-27-14-9-8-10-15-27/h8-10,14-15,25-26,28-33H,11-13,16-24H2,1-7H3/q+1/t26-,28-,29+,30-,31+,32+,33-,34-,35-/m1/s1 |
InChI Key |
VLHJTEWMFGRWIW-UIAMOCINSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([N+]4(C)C)CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC([N+]4(C)C)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




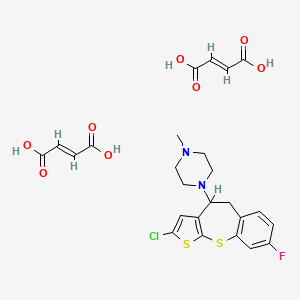
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
